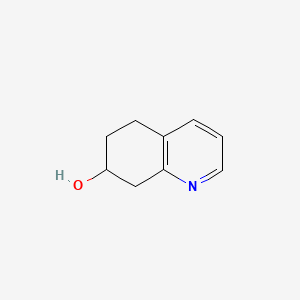

5,6,7,8-Tetrahydroquinolin-7-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,6,7,8-Tetrahydroquinolin-7-ol is a heterocyclic organic compound with the molecular formula C9H11NO. It is a derivative of quinoline, featuring a partially saturated ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinolin-7-ol typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. Another approach involves the reduction of quinoline using sodium borohydride (NaBH4) in an alcohol solvent .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation reactors with efficient catalysts can enhance the scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 5,6,7,8-Tetrahydroquinolin-7-ol undergoes various chemical reactions, including:

Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.

Common Reagents and Conditions:

Oxidation: MnO2, KMnO4, or chromium trioxide (CrO3) in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol, catalytic hydrogenation with Pd/C.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

- Quinolin-7-one (oxidation product)

- Fully saturated quinoline derivatives (reduction products)

- Halogenated quinoline derivatives (substitution products) .

Wissenschaftliche Forschungsanwendungen

5,6,7,8-Tetrahydroquinolin-7-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5,6,7,8-Tetrahydroquinolin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce oxidative stress in cancer cells by disrupting the balance of reactive oxygen species (ROS), leading to cell death via autophagy and apoptosis. The compound may also inhibit key enzymes and signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Isoquinoline: Another heterocyclic compound with a structure similar to quinoline but with the nitrogen atom positioned differently.

Tetrahydroquinoline: A fully saturated derivative of quinoline, differing from this compound by the absence of the hydroxyl group.

Uniqueness: this compound is unique due to its partially saturated ring structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its fully aromatic or fully saturated counterparts .

Biologische Aktivität

5,6,7,8-Tetrahydroquinolin-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Synthesis

The synthesis of this compound typically involves the reduction of quinoline derivatives. Various synthetic routes have been documented, leading to the formation of several derivatives that exhibit differing biological activities. For example, the reduction of quinoline can yield fully saturated quinoline derivatives and halogenated quinoline derivatives as well.

Biological Properties

Research indicates that this compound possesses various biological properties, particularly in the fields of oncology and infectious diseases. Here are some key findings:

- Anticancer Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, it was shown to induce oxidative stress in cancer cells by disrupting the balance of reactive oxygen species (ROS), leading to cell death via autophagy and apoptosis . In a study involving colorectal cancer (CRC) cells, a related tetrahydroquinolinone compound exhibited in vitro antiproliferative activity at micromolar concentrations by inducing cellular stress through ROS production .

- Mechanism of Action : The mechanism through which this compound exerts its effects includes inhibition of key enzymes and signaling pathways involved in cell proliferation. It has been observed to affect mitochondrial membrane potential and increase ROS levels in A2780 ovarian cancer cells . Specifically, the compound induced mitochondrial depolarization and affected cell cycle phases by increasing the G0/G1 phase while decreasing S and G2/M phases .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A2780 (Ovarian) | 17.2 |

| HT-29 (Colorectal) | 12.5 | |

| MSTO-211H (Mesothelioma) | 15.0 |

In a comparative study involving several tetrahydroquinoline derivatives, the most active compound was identified as (R)-5a, which demonstrated notable cytotoxicity across multiple cancer cell lines with IC50 values ranging from 5.4 to 17.2 µM .

Mechanistic Insights

The ability of this compound to induce oxidative stress has been linked to its capacity to disrupt mitochondrial function. In A2780 cells treated with this compound:

- ROS Production : A concentration-dependent increase in ROS was observed after treatment with concentrations up to 50 µM .

- Cell Cycle Arrest : The compound caused significant alterations in the cell cycle distribution, particularly increasing the G0/G1 phase population .

Potential Therapeutic Applications

Given its biological activity profile, this compound is being explored as a potential lead compound for drug discovery targeting various diseases:

- Cancer Therapy : Its ability to induce oxidative stress and affect mitochondrial function positions it as a candidate for further development in cancer therapeutics.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties that warrant further investigation.

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydroquinolin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-2,5,8,11H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIKLMFKOVAACS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1O)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.